3-Hydroxycyclobutanecarbonitrile
Overview
Description
3-Hydroxycyclobutanecarbonitrile is a cyclic organic compound with the molecular formula C5H7NO and a molecular weight of 97.12 g/mol . It is characterized by a hydroxyl group (-OH) and a nitrile group (-CN) attached to a cyclobutane ring. This compound is of interest in various fields of scientific research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydroxycyclobutanecarbonitrile can be synthesized from 3-oxocyclobutanecarbonitrile. One common method involves the reduction of 3-oxocyclobutanecarbonitrile using sodium borohydride (NaBH4) in anhydrous methanol at 0°C. The reaction mixture is stirred for 30 minutes, then poured into ice water, extracted with ethyl acetate, and purified using silica gel chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically follows similar laboratory procedures but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxycyclobutanecarbonitrile undergoes various chemical reactions, including:
Reduction: The nitrile group can be reduced to an amine using hydrogenation or other reducing agents.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Sodium borohydride (NaBH4), hydrogen gas (H2) with a catalyst.
Oxidation: PCC, potassium permanganate (KMnO4).
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products:
Reduction: 3-Aminocyclobutanecarbonitrile.
Oxidation: 3-Oxocyclobutanecarbonitrile.
Substitution: 3-Chlorocyclobutanecarbonitrile.
Scientific Research Applications
3-Hydroxycyclobutanecarbonitrile is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving nitrile and hydroxyl groups.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Hydroxycyclobutanecarbonitrile involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the nitrile group can participate in nucleophilic addition reactions. These interactions can influence various biochemical pathways, making the compound useful in studying enzyme mechanisms and drug interactions .
Comparison with Similar Compounds
3-Oxocyclobutanecarbonitrile: Precursor in the synthesis of 3-Hydroxycyclobutanecarbonitrile.
3-Methylenecyclobutanecarbonitrile: Another derivative with a methylene group instead of a hydroxyl group.
Uniqueness: this compound is unique due to the presence of both a hydroxyl and a nitrile group on a cyclobutane ring, which imparts distinct reactivity and potential for diverse chemical transformations .
Properties
IUPAC Name |
3-hydroxycyclobutane-1-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c6-3-4-1-5(7)2-4/h4-5,7H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMJQJSQOTGZCHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901293112 | |
Record name | 3-Hydroxycyclobutane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901293112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20249-17-6 | |
Record name | 3-Hydroxycyclobutane-1-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20249-17-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxycyclobutane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901293112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Hydroxycyclobutanecarbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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